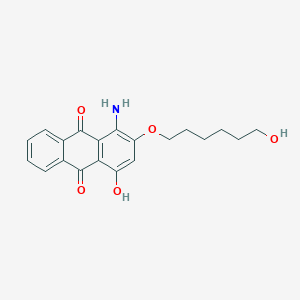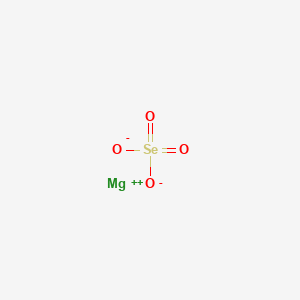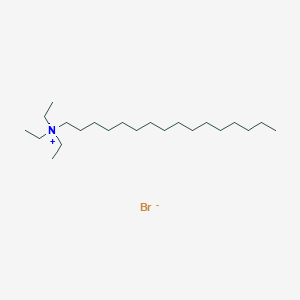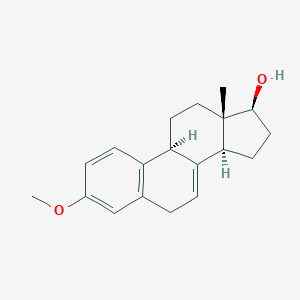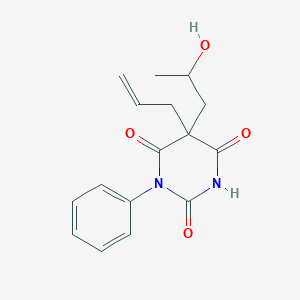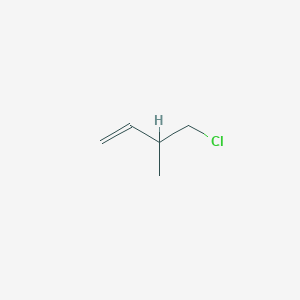
Dinickelphosphid
Übersicht
Beschreibung
Dinickel phosphide, with the chemical formula Ni₂P, is a binary compound consisting of nickel and phosphorus. It is known for its unique properties, including high thermal stability, excellent electrical conductivity, and catalytic activity. These characteristics make it a valuable material in various scientific and industrial applications.
Wissenschaftliche Forschungsanwendungen
Dinickel phosphide has a wide range of scientific research applications:
Medicine: Its catalytic properties are being investigated for potential use in drug delivery systems and therapeutic applications.
Wirkmechanismus
Target of Action
Dinickel phosphide, also known as nickel(2+);phosphorus(3-), primarily targets electrocatalytic reactions . It is used as a catalyst in these reactions due to its unique electronic structure and chemical stability .
Mode of Action
Dinickel phosphide interacts with its targets by facilitating the hydrogen evolution reaction (HER) . It operates efficiently in both acidic and basic solutions . The compound’s interaction with its targets results in changes in the electrocatalytic reactions it catalyzes .
Biochemical Pathways
The primary biochemical pathway affected by dinickel phosphide is the hydrogen evolution reaction (HER) . This reaction is part of the broader process of water splitting, which is a key reaction in the field of sustainable energy . The downstream effects of this pathway include the production of hydrogen, a clean and renewable source of energy .
Result of Action
The primary result of dinickel phosphide’s action is the efficient production of hydrogen through the HER . This contributes to the generation of clean and renewable energy . Additionally, the compound has been found to exhibit excellent catalytic activity and stability, as well as improved reaction kinetics, making it suitable for practical water splitting technologies .
Action Environment
The action of dinickel phosphide can be influenced by environmental factors such as the presence of other transition metals. For example, the doping of 5% Cu or Mn in either of the nickel phosphide phases yielded a mixture of phases (Ni 2 P/Ni 5 P 4). Increasing the cu or mn content to 10% resulted in the complete transformation of phase, ie, from Ni 2 P to pure Ni 5 P 4 and vice versa . This suggests that the compound’s action, efficacy, and stability can be significantly affected by its chemical environment .
Biochemische Analyse
Biochemical Properties
Dinickel phosphide plays a significant role in biochemical reactions. It serves as a robust catalyst for the electrochemical hydrogen evolution reaction, operating in both acidic and basic solutions
Cellular Effects
It is known that nickel, one of the components of dinickel phosphide, is a trace nutrient for prokaryotes, certain fungi, algae, and plants . It represents an essential cofactor of a group of unrelated metalloenzymes catalyzing central reactions in energy and nitrogen metabolism .
Molecular Mechanism
The molecular mechanism of action of dinickel phosphide is complex and multifaceted. It is known that nickel ions are dissolved and coordinated by triphenylphosphine, enabling the synthesis of fine-tuned particles, with nickel phosphide phases ranging from Ni3P to Ni2P
Temporal Effects in Laboratory Settings
In laboratory settings, dinickel phosphide exhibits enhanced electrocatalytic activity for both hydrogen evolution reaction and oxygen evolution reaction
Dosage Effects in Animal Models
While there is limited information available on the dosage effects of dinickel phosphide in animal models, it is known that nickel, a component of dinickel phosphide, plays a crucial role in animal performance . Nickel deficiency has been associated with depressed growth, alterations in carbohydrate and lipid metabolism, delayed gestation period, anaemia, reduced haemoglobin and hematocrit values and alterations in the content of Fe, Cu, and Zn in liver .
Metabolic Pathways
Nickel, a component of dinickel phosphide, is known to be an essential cofactor for a variety of enzymes .
Transport and Distribution
It is known that nickel, a component of dinickel phosphide, is transported across cell membranes to provide it for incorporation into nickel-containing enzymes .
Subcellular Localization
It is known that nickel, a component of dinickel phosphide, plays an important role in the transport of metabolic energy and as a structural component of nucleotide and phospholipid molecules .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Dinickel phosphide can be synthesized through several methods, including thermal decomposition, solid-state reactions, and hydrothermal synthesis. One common method involves the thermal decomposition of nickel complexes in the presence of phosphorus sources. For example, single-crystalline dinickel phosphide nanowires can be synthesized by the thermal decomposition of continuously delivered nickel-tri-octylphosphine complexes using a syringe pump .
Industrial Production Methods: In industrial settings, dinickel phosphide is often produced through solid-state reactions. This involves mixing nickel acetate with red phosphorus and heating the mixture at high temperatures. Another method includes the use of nickel acetate and hexadecyl trimethyl ammonium bromide in a hydrothermal approach, resulting in the formation of dinickel phosphide nanowires .
Analyse Chemischer Reaktionen
Types of Reactions: Dinickel phosphide undergoes various chemical reactions, including oxidation, reduction, and substitution. It is particularly known for its catalytic activity in hydrogen evolution reactions and oxygen evolution reactions.
Common Reagents and Conditions:
Oxidation: Dinickel phosphide can be oxidized in the presence of oxygen or other oxidizing agents.
Reduction: It can be reduced using hydrogen or other reducing agents.
Substitution: Substitution reactions can occur with other metal phosphides or in the presence of suitable ligands.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, in hydrogen evolution reactions, hydrogen gas is produced .
Vergleich Mit ähnlichen Verbindungen
Dinickel phosphide is unique compared to other nickel phosphides due to its specific crystal structure and catalytic properties. Similar compounds include:
Nickel phosphide (Ni₃P): Known for its catalytic activity in hydrodesulfurization reactions.
Nickel phosphide (Ni₅P₄): Exhibits different electrochemical properties and is used in various catalytic applications.
Dinickel phosphide stands out due to its high thermal stability and excellent electrical conductivity, making it a preferred choice in many applications.
Eigenschaften
IUPAC Name |
nickel(2+);phosphorus(3-) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3Ni.2P/q3*+2;2*-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCZGSHVDNCPPKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[P-3].[P-3].[Ni+2].[Ni+2].[Ni+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Ni3P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.028 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12035-64-2 | |
| Record name | Nickel phosphide (Ni2P) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012035642 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dinickel phosphide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.649 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



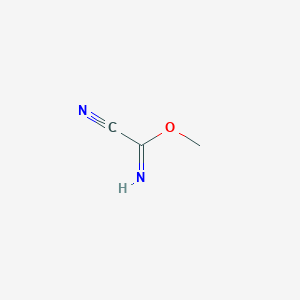


![[(1S,2R,4S,5R)-4-acetyloxy-6-oxabicyclo[3.1.0]hexan-2-yl] acetate](/img/structure/B76699.png)

